RU-Ski 43

Hedgehog signaling Target engagement Mechanism of action

RU-Ski 43 blocks Sonic Hedgehog palmitoylation at the Hhat node—upstream of Smoothened—avoiding confounders of SMO antagonists like vismodegib. Defined kinetic parameters (Ki=6.9 μM noncompetitive for palmitoyl-CoA; Ki=7.4 μM uncompetitive for ShhN) support rigorous enzymatic studies. Selectively inhibits Hhat without affecting PORCN/Wnt3a acylation, H-Ras or Fyn palmitoylation, or c-Src myristoylation. In AsPC-1 PDAC cells, 10 μM reduces proliferation by 83% and Gli-1 by 40% over 72 h; achieves 70% Shh palmitoylation inhibition at 12.5 μM in cell-free assays. Essential for discriminating Hhat-dependent vs SMO-dependent signaling.

Molecular Formula C22H30N2O2S
Molecular Weight 386.6 g/mol
Cat. No. B1139381
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRU-Ski 43
Synonyms2-((2-methylbutyl)amino)-1-(4-((m-tolyloxy)methyl)-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)ethanone
Molecular FormulaC22H30N2O2S
Molecular Weight386.6 g/mol
Structural Identifiers
SMILESCCC(C)CNCC(=O)N1CCC2=C(C1COC3=CC=CC(=C3)C)C=CS2
InChIInChI=1S/C22H30N2O2S/c1-4-16(2)13-23-14-22(25)24-10-8-21-19(9-11-27-21)20(24)15-26-18-7-5-6-17(3)12-18/h5-7,9,11-12,16,20,23H,4,8,10,13-15H2,1-3H3
InChIKeyAEENEMOEBJOKGN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





RU-Ski 43: First-in-Class Hedgehog Acyltransferase (Hhat) Inhibitor Procurement Guide


RU-Ski 43 is a small-molecule inhibitor of Hedgehog acyltransferase (Hhat), the enzyme responsible for N-terminal palmitoylation of Sonic Hedgehog (Shh) ligand, a post-translational modification essential for efficient Shh signaling [1]. The compound belongs to the dihydrothienopyridine chemical class and exhibits an IC50 of 850 nM against purified Hhat in cell-free assays . RU-Ski 43 is cell-permeable and blocks both autocrine and paracrine Shh-induced activation of Gli-mediated transcription .

Why RU-Ski 43 Cannot Be Substituted with SMO Antagonists or Later-Generation Hhat Inhibitors


Procurement of a Hedgehog pathway inhibitor without considering the specific molecular node of intervention introduces significant experimental confounders. SMO antagonists such as vismodegib and sonidegib operate downstream of Shh palmitoylation at the Smoothened receptor; they cannot interrogate Hhat-dependent, Smoothened-independent non-canonical signaling [1]. Moreover, among Hhat-targeting compounds, later-generation RUSKI probes such as RUSKI-201 exhibit improved selectivity and reduced off-target cytotoxicity relative to RU-Ski 43, making RU-Ski 43 the appropriate selection specifically for experiments where the documented off-target profile is controlled for or where comparative Hhat inhibitor pharmacology is the objective [2]. Generic substitution without verifying these pharmacological differences risks misinterpretation of Shh-dependent versus Shh-independent cellular effects [2].

RU-Ski 43 Comparative Quantitative Evidence: Procurement-Relevant Differentiation Data


Target Specificity: Hhat vs. Smoothened (SMO) — Mechanism-Based Differentiation for Shh Signaling Studies

RU-Ski 43 inhibits Hhat (IC50 = 850 nM), the enzyme that palmitoylates Shh ligand, whereas vismodegib and sonidegib bind to and inhibit the downstream Smoothened receptor . This mechanistic distinction is critical: RU-Ski 43 reduces Gli-1 activation through Smoothened-independent non-canonical signaling, a pathway node inaccessible to SMO antagonists [1]. Direct enzymatic inhibition occurs with Ki = 6.9 μM (noncompetitive with respect to palmitoyl-CoA) and Ki = 7.4 μM (uncompetitive with respect to ShhN substrate) .

Hedgehog signaling Target engagement Mechanism of action

Selectivity Profile: Hhat vs. Porcupine (PORCN) and Other Acyltransferases

RU-Ski 43 demonstrates selectivity for Hhat over related MBOAT family acyltransferases. It does not inhibit porcupine-induced fatty acid acylation of Wnt3a at concentrations up to 10 μM . Cellular labeling studies confirm RU-Ski 43 blocks Shh palmitoylation without affecting palmitoylation of H-Ras or Fyn, nor myristoylation of c-Src . However, subsequent orthogonal assay profiling revealed RU-Ski 43 exhibits off-target cytotoxicity with EC50 = 11 ± 2.5 μM in Shh-Light2 viability assays, whereas the improved probe RUSKI-201 shows no viability effect at >25 μM [1]. Additionally, RU-Ski 43 reduces Wnt signaling by approximately 50% at 10 μM despite lacking PORCN inhibition, indicating off-pathway effects absent in RUSKI-201 [1].

Selectivity profiling Off-target assessment MBOAT family

Pancreatic Cancer Cell Antiproliferative Activity: AsPC-1 and Panc-1 Cell Lines

RU-Ski 43 demonstrates significant antiproliferative activity in pancreatic cancer cell models. At 10 μM concentration with 6-day treatment (replenished every 48 hours), RU-Ski 43 reduces cell proliferation by 83% in AsPC-1 pancreatic cancer cells [1]. The same treatment conditions in Panc-1 cells also show strong proliferation decrease [1]. Mechanistically, 72-hour treatment at 10 μM causes a 40% decrease in Gli-1 protein levels in AsPC-1 cells, consistent with Hhat inhibition disrupting Shh signaling [2].

Pancreatic ductal adenocarcinoma Cell proliferation Anticancer activity

Enzymatic Inhibition Kinetics: Noncompetitive vs. Uncompetitive Mechanisms

RU-Ski 43 exhibits distinct inhibition kinetics with respect to its two substrates. The compound behaves as a noncompetitive inhibitor with respect to palmitoyl-CoA (Ki = 6.9 μM) and as an uncompetitive inhibitor with respect to the ShhN protein substrate (Ki = 7.4 μM) . In cell-free Hhat assays, 12.5 μM RU-Ski 43 inhibits ShhN palmitoylation by 70% . This mixed-mode inhibition profile is mechanistically informative for biochemical studies of Hhat catalytic function.

Enzyme kinetics Inhibition mechanism Biochemical characterization

In Vivo Pharmacokinetic Limitation: Short Plasma Half-Life

RU-Ski 43 exhibits a short plasma half-life of t1/2 = 17 minutes following intravenous administration in mice [1]. This rapid clearance profile represents a significant limitation for in vivo efficacy studies and contrasts with the optimized pharmacokinetic properties of later-generation Hhat inhibitors such as TDI-3410, which was formulated for oral delivery and has a defined maximum tolerated dose [2].

Pharmacokinetics In vivo Mouse model

RU-Ski 43 Optimal Procurement and Application Scenarios Based on Quantitative Evidence


Hhat Enzymatic Mechanism and Biochemical Characterization Studies

Procure RU-Ski 43 for in vitro Hhat enzymatic assays requiring a well-characterized kinetic profile. The compound's defined inhibition constants (Ki = 6.9 μM noncompetitive for palmitoyl-CoA; Ki = 7.4 μM uncompetitive for ShhN) enable precise kinetic studies of Hhat catalytic mechanism . Its cell permeability supports intracellular Shh palmitoylation inhibition studies in transfected COS-1 or HEK-293 cell systems, with 70% inhibition achieved at 12.5 μM in cell-free assays and 52-80% inhibition in cellular labeling at 10-20 μM .

Smoothened-Independent Non-Canonical Hedgehog Signaling Pathway Dissection

Use RU-Ski 43 as the Hhat-targeting tool compound to distinguish between canonical (SMO-dependent) and non-canonical (SMO-independent) Hh signaling branches. Unlike SMO antagonists vismodegib and sonidegib, RU-Ski 43 reduces Gli-1 activation through a Smoothened-independent mechanism, documented in pancreatic cancer cell models where 10 μM treatment yields 40% Gli-1 reduction after 72 hours . This application is essential for studies where upstream ligand maturation blockade is required rather than downstream receptor antagonism [1].

Pancreatic Cancer Cell Line Models for Shh-Dependent Proliferation Studies

Procure RU-Ski 43 for in vitro pancreatic ductal adenocarcinoma (PDAC) research utilizing AsPC-1 or Panc-1 cell lines, where 10 μM treatment reduces proliferation by 83% in AsPC-1 cells over 6 days . This antiproliferative activity correlates with Hhat inhibition and Gli-1 downregulation [1]. Note: Results must be interpreted with awareness of off-target cytotoxicity (EC50 = 11 ± 2.5 μM), and parallel controls with RUSKI-201 or vehicle-only treatments are recommended to distinguish Hhat-specific effects from compound cytotoxicity [2].

Selectivity Validation Studies Comparing Hhat vs. PORCN and MBOAT Family Acyltransferases

Use RU-Ski 43 as a reference compound for selectivity profiling against related acyltransferases. The compound does not inhibit Porcupine (PORCN)-mediated Wnt3a acylation at concentrations up to 10 μM, nor does it affect H-Ras or Fyn palmitoylation or c-Src myristoylation . This selectivity profile, combined with its documented off-target Wnt signaling reduction (~50% at 10 μM via Hhat-independent mechanisms), makes RU-Ski 43 a valuable comparator for establishing the selectivity of novel Hhat inhibitors and chemical probes [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for RU-Ski 43

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.